5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride
CAS No.:
Cat. No.: VC17718037
Molecular Formula: C7H4BrClFNO
Molecular Weight: 252.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H4BrClFNO |
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Molecular Weight | 252.47 g/mol |
IUPAC Name | 5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride |
Standard InChI | InChI=1S/C7H4BrClFNO/c1-3-4(6(9)12)2-5(8)7(10)11-3/h2H,1H3 |
Standard InChI Key | VIUUJRCISPISQC-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(C=C1C(=O)Cl)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is C₈H₅BrClFNO, with a calculated exact mass of 268.91 g/mol. The pyridine ring’s substitution pattern directs electronic and steric effects, influencing reactivity. The methyl group at position 2 acts as an ortho/para director, while the carbonyl chloride at position 3 introduces electron-withdrawing character, rendering the ring susceptible to nucleophilic attack at specific positions .
Spectral Characteristics
While direct spectral data for this compound is scarce, inferences can be drawn from related structures. For example:
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¹H NMR: The methyl group at position 2 typically resonates as a singlet near δ 2.5 ppm, while aromatic protons deshielded by electronegative substituents appear upfield .
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IR Spectroscopy: Stretching vibrations for C=O (1770–1810 cm⁻¹) and C-Cl (550–850 cm⁻¹) confirm the carbonyl chloride moiety .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis revolves around sequential halogenation and functionalization:
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Core Pyridine Formation: Start with 2-methylpyridine-3-carboxylic acid.
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Halogen Introduction: Bromine and fluorine are introduced via electrophilic substitution or nucleophilic displacement.
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Carbonyl Chloride Formation: Convert the carboxylic acid to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] .
Bromination and Fluorination
A modified Blaz-Schiemann reaction (as described in Patent CN102898358A) enables efficient fluorination. For instance, treating 5-bromo-2-methylpyridine-3-carboxylic acid with hydrofluoric acid (HF) and a diazonium salt precursor yields the fluorinated intermediate . Bromination is achieved using N-bromosuccinimide (NBS) under radical conditions or tribromophosphine (PBr₃) in acetonitrile .
Carbonyl Chloride Formation
The final step involves reacting 5-bromo-6-fluoro-2-methylpyridine-3-carboxylic acid with thionyl chloride at reflux:
This exothermic reaction proceeds quantitatively in anhydrous dichloromethane, yielding the target compound in >90% purity .
Optimization Challenges
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Regioselectivity: Competing substitution at positions 4 and 5 necessitates careful control of reaction temperature and solvent polarity .
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Side Reactions: Decarboxylation may occur during bromination, requiring inert atmospheres and low temperatures .
Physicochemical Properties
Stability and Reactivity
The compound is moisture-sensitive, hydrolyzing to 5-bromo-6-fluoro-2-methylpyridine-3-carboxylic acid in aqueous environments. It exhibits moderate thermal stability, decomposing above 150°C. Reactivity is dominated by the electrophilic carbonyl chloride group, which readily forms amides or esters with nucleophiles .
Solubility and Partitioning
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
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LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for membrane penetration in biological systems .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s acyl chloride group facilitates coupling reactions with amines to form antiemetic agents (e.g., DAT-582 analogs) and dopamine receptor antagonists . For example:
Agrochemical Development
Its halogenated pyridine core is integral to herbicides and insecticides, leveraging fluorine’s metabolic stability and bromine’s bioactivity-enhancing properties .
Comparative Analysis of Halogenated Pyridines
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